molecular formula C27H34N2O7S2 B12669438 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- CAS No. 69518-69-0

1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-

Cat. No.: B12669438
CAS No.: 69518-69-0
M. Wt: 562.7 g/mol
InChI Key: LRFHIIJYCIRFGI-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molecular weight of 546.701 g/mol . This compound is known for its unique structure, which includes two diethylamino groups and a hydroxyl group attached to a benzenedisulfonic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- involves several steps. One common synthetic route includes the reaction of 4-(diethylamino)benzaldehyde with 1,3-benzenedisulfonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities of the compound.

Chemical Reactions Analysis

1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- involves its interaction with specific molecular targets. The diethylamino groups and the hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy- lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

69518-69-0

Molecular Formula

C27H34N2O7S2

Molecular Weight

562.7 g/mol

IUPAC Name

4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxybenzene-1,3-disulfonic acid

InChI

InChI=1S/C27H34N2O7S2/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33/h9-18,27,30H,5-8H2,1-4H3,(H,31,32,33)(H,34,35,36)

InChI Key

LRFHIIJYCIRFGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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